molecular formula C16H13ClN2OS B3015472 (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 330836-74-3

(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3015472
CAS No.: 330836-74-3
M. Wt: 316.8
InChI Key: QTIXPAGPIYRLQD-FBMGVBCBSA-N
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Description

(E)-2-Chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived compound featuring a benzamide moiety substituted with a chlorine atom at the ortho position. The benzo[d]thiazole core is substituted with methyl groups at positions 3 and 6, forming a conjugated imine (ylidene) system.

Properties

IUPAC Name

2-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIXPAGPIYRLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Benzamide Group: The benzamide group is introduced by reacting the chlorinated benzothiazole with benzoyl chloride in the presence of a base like pyridine or triethylamine.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

Chemical Synthesis

The synthesis of (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. The compound can be synthesized through the reaction of 3,6-dimethylbenzo[d]thiazole with appropriate acylating agents. The following general synthetic pathway has been reported:

  • Step 1 : Formation of the benzothiazole derivative.
  • Step 2 : Reaction with chloroacetyl chloride to introduce the chloro group.
  • Step 3 : Final condensation with benzamide derivatives to yield the target compound.

This compound's structure allows for modifications that can enhance its biological activity, making it a versatile candidate for further research.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Research has shown that compounds with similar structures possess activity against various bacterial strains, including multidrug-resistant bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Antifungal Activity : Some derivatives have also been tested for antifungal properties, demonstrating effectiveness against common fungal pathogens .

Anticancer Potential

Benzothiazole derivatives are being explored for their anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, such as:

  • Inhibition of Cell Proliferation : Compounds have shown the ability to inhibit the growth of cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Mechanism of Action : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Study 1: Antibacterial Efficacy

In a study published in 2018, researchers synthesized several benzothiazole derivatives and evaluated their antibacterial activity against resistant strains of Staphylococcus aureus. Among the tested compounds, this compound displayed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzothiazole derivatives revealed that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The study demonstrated that the compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) .

Summary and Future Directions

The compound this compound shows considerable promise in various scientific applications, particularly in antimicrobial and anticancer research. Ongoing studies are likely to further elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineObserved EffectReference
Antibacterial(E)-2-chloro-N-(3,6-dimethyl...)Staphylococcus aureusSignificant antibacterial effect
AntifungalSimilar derivativesCandida albicansInhibition of fungal growth
Anticancer(E)-2-chloro-N-(3,6-dimethyl...)Breast cancer cellsInduction of apoptosis

Mechanism of Action

The mechanism of action of (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide with six structurally related compounds, focusing on substituent effects, synthesis pathways, and inferred biological activities.

Substituent Effects on Physicochemical Properties

  • Benzothiazole vs. Thiadiazole derivatives (e.g., compound 4h) exhibit distinct electronic profiles due to the sulfur-rich heterocycle, often correlating with antifungal activity .
  • Halogen Substitution: The 2-chloro group on the benzamide moiety in the target compound may improve membrane permeability compared to non-halogenated analogs (e.g., compound 7a). Fluorinated derivatives (e.g., compound in ) show increased metabolic stability .
  • Alkyl/Aryl Groups : Methyl/ethyl groups at position 3 of the benzothiazole (target vs. ) reduce steric hindrance, favoring binding to hydrophobic enzyme pockets. Bulkier substituents (e.g., acetamido in ) may enhance selectivity but reduce solubility .

Biological Activity

(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention in various fields of medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzothiazole core with a chlorine atom and two methyl substituents. The synthesis typically involves:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Formation of Benzamide Group : Reaction of the chlorinated benzothiazole with benzoyl chloride.
  • Methylation : Alkylation using methyl iodide or dimethyl sulfate.

This unique structure contributes to its specific chemical properties and biological activities.

Antimicrobial Properties

Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. In vitro assays demonstrated that these derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

Anticancer Activity

Research has also focused on the anticancer properties of benzothiazole derivatives. For example, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specific studies reported IC50 values in the micromolar range for certain analogs against breast cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Interaction with Receptors : It may bind to specific receptors involved in cancer cell signaling pathways, leading to altered cellular responses .
  • Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects .

Comparative Studies

A comparative analysis of this compound with other benzothiazole derivatives reveals its unique profile:

Compound NameAntimicrobial ActivityAnticancer ActivityAChE Inhibition
Compound AModerateHighYes
Compound BHighModerateNo
This compound High High Yes

This table illustrates that while many derivatives exhibit similar activities, this compound stands out for its dual action against microbial infections and cancer cell lines.

Case Studies

  • Anticancer Study : A study involving the treatment of MCF-7 breast cancer cells with various concentrations of this compound showed a dose-dependent decrease in cell viability, with an IC50 value determined at 10 µM after 48 hours of treatment .
  • Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains using disc diffusion methods. Results indicated significant zones of inhibition compared to control groups, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a condensation reaction between substituted phenacyl bromides and thiazole precursors under reflux in ethanol, with sodium acetate as a base. Key steps include 7-hour reflux, stabilization, and recrystallization from ethanol/water . An alternative eco-friendly method uses water as a solvent and triethylamine to promote intramolecular nucleophilic aromatic substitution (SNAr), avoiding transition-metal catalysts .
  • Data : Typical yields range from 60–85%, depending on substituent electronic effects. For example, electron-withdrawing groups (e.g., chloro) may reduce steric hindrance, improving cyclization efficiency .

Q. How is the (E)-configuration confirmed spectroscopically?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The (E)-isomer shows distinct chemical shifts for imine protons (δ ~8.3–8.4 ppm in 1^1H NMR) and carbonyl carbons (δ ~168–173 ppm in 13^{13}C NMR). X-ray crystallography can unambiguously confirm geometry via bond angles and dihedral planes .
  • Example : In analogous thiazolylidene benzamides, the imine proton resonance at δ 8.30–8.33 ppm correlates with the (E)-configuration, while NOESY experiments exclude (Z)-isomer formation .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Stability : The compound is sensitive to moisture and light, requiring storage under inert gas (e.g., N2_2) at –20°C. Thermal stability tests (TGA/DSC) show decomposition above 200°C .
  • Solubility : Soluble in DMSO, DMF, and chloroform; sparingly soluble in ethanol. LogP values (calculated via HPLC) suggest moderate hydrophobicity (~3.2), influencing bioavailability in biological assays .

Advanced Research Questions

Q. How do substituents on the benzamide and thiazole rings modulate biological activity (e.g., anticancer or antidiabetic effects)?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varied substituents. For example:

  • Anticancer Activity : 4-Methoxy substituents on the benzamide (e.g., compound 15k ) enhance inhibitory effects on cancer cell migration (IC50_{50} = 2.1 μM) compared to chloro-substituted analogs (15l , IC50_{50} = 5.8 μM) .
  • Antidiabetic Potential : Fluorinated thiazolylidenes show α-glucosidase inhibition (IC50_{50} < 10 μM), attributed to hydrogen bonding with catalytic residues .
    • Data Table :
Substituent (Benzamide)Biological Activity (IC50_{50})Reference
4-OCH3_32.1 μM (anti-migration)
4-Cl5.8 μM (anti-migration)
3,4,5-(OCH3_3)3_38.3 μM (α-glucosidase inhibition)

Q. What mechanistic insights explain the compound’s reactivity in metal-sensing applications?

  • Methodology : UV-vis titration and DFT calculations reveal that the thiazolylidene imine acts as a chelating site for metal ions (e.g., Cu2+^{2+}). A bathochromic shift (~150 nm) occurs upon Cu2+^{2+} binding, with a 1:2 stoichiometry confirmed via Job plot and ESI-MS .
  • Contradictions : While similar benzothiazole derivatives show selectivity for Cu2+^{2+}, competing interactions with Fe3+^{3+} or Zn2+^{2+} require masking agents (e.g., EDTA) to avoid false positives .

Q. How can reaction intermediates be trapped or characterized to validate proposed synthetic mechanisms?

  • Methodology : In situ FT-IR and LC-MS monitor intermediates during SNAr/Michael addition cascades. For example, thiourea intermediates (λmax_{\text{max}} = 320 nm) form transiently before cyclization . Control experiments with deuterated solvents confirm proton transfer steps .
  • Challenges : Isolation of intermediates is hindered by rapid cyclization; cryogenic quenching (-78°C) in THF stabilizes thiourea species for NMR analysis .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Yields for similar compounds vary between 60% (electron-rich substituents) and 85% (electron-poor substituents). This may arise from steric effects slowing cyclization or competing side reactions (e.g., hydrolysis of imine bonds under acidic conditions) .
  • Biological Activity Variability : Conflicting IC50_{50} values for chloro- vs. methoxy-substituted analogs suggest solvent-dependent conformational changes. Polar solvents (e.g., DMSO) may stabilize bioactive conformers, altering measured potency .

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